molecular formula C14H18N2O3 B590449 (3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanenitrile CAS No. 1799287-60-7

(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanenitrile

Cat. No.: B590449
CAS No.: 1799287-60-7
M. Wt: 262.309
InChI Key: LUQKUWKZQCJJLE-UEWDXFNNSA-N
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Description

(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanenitrile is an organic compound with a complex structure that includes a hydroxy group, a benzyloxycarbonyl group, an amino group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent it from reacting in subsequent steps.

    Formation of the nitrile group: The nitrile group is introduced through a reaction with a suitable nitrile precursor.

    Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, often using oxidizing agents under controlled conditions.

    Deprotection: The benzyloxycarbonyl group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include acids or bases to facilitate the substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine compound.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups can form hydrogen bonds with target molecules, while the nitrile group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-2-Hydroxy-3-aminohexanenitrile: Lacks the benzyloxycarbonyl group, making it less bulky and potentially less selective in its interactions.

    (3S)-2-Hydroxy-3-[[(methoxy)carbonyl]amino]hexanenitrile: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group, which may affect its reactivity and interactions.

Uniqueness

(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanenitrile is unique due to the presence of the benzyloxycarbonyl group, which provides steric hindrance and can influence the compound’s reactivity and selectivity in chemical and biological systems. This makes it a valuable compound for specific applications where such properties are desired.

Properties

CAS No.

1799287-60-7

Molecular Formula

C14H18N2O3

Molecular Weight

262.309

IUPAC Name

benzyl N-[(2S)-1-cyano-1-hydroxypentan-2-yl]carbamate

InChI

InChI=1S/C14H18N2O3/c1-2-6-12(13(17)9-15)16-14(18)19-10-11-7-4-3-5-8-11/h3-5,7-8,12-13,17H,2,6,10H2,1H3,(H,16,18)/t12-,13?/m0/s1

InChI Key

LUQKUWKZQCJJLE-UEWDXFNNSA-N

SMILES

CCCC(C(C#N)O)NC(=O)OCC1=CC=CC=C1

Synonyms

(3S)-2-Hydroxy-3-[[(phenylmethoxy)carbonyl]amino]hexanenitrile

Origin of Product

United States

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